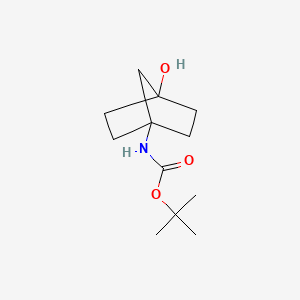

tert-butyl N-(4-hydroxynorbornan-1-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-1-bicyclo[2.2.1]heptanyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-11-4-6-12(15,8-11)7-5-11/h15H,4-8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEBRQOBRHLNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Tert Butyl N 4 Hydroxynorbornan 1 Yl Carbamate

Strategies for Norbornane (B1196662) Backbone Construction with Specific Functionalization

The construction of the bicyclo[2.2.1]heptane, or norbornane, skeleton is a foundational step in the synthesis. This rigid framework is typically assembled through cycloaddition reactions, with subsequent modifications to install the required functional groups.

The Diels-Alder reaction is the most prominent and versatile method for synthesizing the norbornane framework. researchgate.net This [4+2] cycloaddition reaction typically involves the reaction of cyclopentadiene (B3395910) (a conjugated diene) with a suitable dienophile (an alkene). researchgate.net The choice of dienophile is critical as it determines the initial functionalization of the resulting norbornene adduct.

Norbornene-type monomers can be readily prepared using this well-established cycloaddition, and they exhibit high reactivity for further transformations. researchgate.net The reaction often yields a mixture of endo and exo isomers, with the exo isomer being desirable in certain applications like polymerization due to easier access to the double bond. researchgate.net For the synthesis of a 1,4-disubstituted norbornane, a dienophile that can introduce functionality at the desired positions or a precursor that allows for subsequent manipulation is necessary. For instance, the Diels-Alder adduct of cyclopentadiene and acrylic acid is a versatile starting material for preparing various norbornane derivatives. rsc.org Lewis acid catalysis can be employed to control the diastereoselectivity of the cycloaddition, leading to specific enantioselective products when chiral auxiliaries are used. chemrxiv.org

| Diene | Dienophile | Resulting Scaffold | Key Features |

|---|---|---|---|

| Cyclopentadiene | Maleic Anhydride | Norbornene-2,3-dicarboxylic anhydride | Classic example, introduces functionality for further elaboration. |

| Cyclopentadiene | Acrylic Acid | Norbornene-2-carboxylic acid | Provides a carboxylic acid handle for diverse transformations. rsc.org |

| Phosphanyl cyclopentadienes | N-phenylmaleimide | Functionalized norbornene core | Demonstrates use of substituted dienes for complex scaffolds. doi.org |

| Cyclopentadiene | (Chiral) Acrylate | Chiral norbornene derivative | Enables asymmetric synthesis via chiral auxiliaries. chemrxiv.org |

While the Diels-Alder reaction is the primary route, rearrangement reactions also offer pathways to the norbornane skeleton, often from other bicyclic systems. The Wagner-Meerwein rearrangement is a characteristic reaction of norbornane-type compounds, typically involving carbocation intermediates. nih.gov Although often associated with reactions of norbornanes, such rearrangements can be strategically employed in their synthesis. For example, the solvolysis of a bicyclo[3.2.0]heptyl derivative could, in principle, rearrange to a more stable norbornane system. More complex pathways, such as the acid-catalyzed cleavage and rearrangement of bicyclo[3.2.1]oct-2-en-8-one derivatives, highlight the utility of skeletal rearrangements in the chemistry of bridged bicyclic compounds. gla.ac.uk

Approaches to Introduce the 4-Hydroxyl Group on the Norbornane Ring

Introducing a hydroxyl group at the C4 position—a bridgehead carbon—of the saturated norbornane ring presents a significant regiochemical challenge. This requires the selective functionalization of a strong C-H bond.

The direct hydroxylation of unactivated C-H bonds is a difficult yet powerful transformation. Several methods have been developed to achieve this.

Enzymatic Hydroxylation: Cytochrome P450 enzymes are exceptionally proficient at catalyzing the regio- and stereoselective hydroxylation of hydrocarbon C-H bonds. nih.gov The mechanism involves the generation of a highly reactive iron(IV)-oxo species (Compound I), which abstracts a hydrogen atom from the substrate to form a carbon-centered radical and a hydroxyiron(IV) intermediate. aip.org A subsequent "rebound" of the hydroxyl group to the radical center yields the alcohol product. nih.govaip.org Studies on the oxidation of norbornane by P450 have shown that this process occurs, providing a biological route to hydroxylated norbornanes. nih.govaip.org

Radical Hydroxylation: Chemical methods often mimic the enzymatic approach. Photoexcited nitroarenes, for example, can act as hydrogen atom transfer (HAT) agents and oxygen sources under anaerobic conditions. youtube.com The photoexcited nitroarene abstracts a hydrogen from an alkane to form a carbon-centered radical, which then recombines with the remaining oxygen-centered radical on the nitroarene derivative. This intermediate then fragments to yield the alcohol and a nitrosoarene byproduct. youtube.com

Organometallic Catalysis: Palladium-catalyzed reactions, often in conjunction with a norbornene mediator, are powerful tools for C-H activation. rsc.orgresearchgate.net While typically used for C-C or C-heteroatom bond formation on aromatic rings, related principles could be adapted for the oxidation of aliphatic C-H bonds.

| Hydroxylation Method | Key Reagent/Catalyst | Mechanism Highlights | Reference |

|---|---|---|---|

| Enzymatic | Cytochrome P450 | Hydrogen abstraction by Fe(IV)=O, followed by hydroxyl rebound. | nih.govaip.org |

| Photochemical | Photoexcited Nitroarenes | Hydrogen Atom Transfer (HAT) followed by radical recombination and fragmentation. | youtube.com |

| Metabolic (in vitro) | Rat Liver S9 Fractions | Hydroxylation is a major metabolic process for norbornane-containing compounds like Norbormide. | wikipedia.org |

The rigid, cage-like structure of the norbornane skeleton imposes significant steric constraints that can be exploited to achieve stereoselectivity. The stereochemical outcome of hydroxylation reactions on bicyclic systems is influenced by the conformational rigidity of the substrate, as well as torsional, steric, and electrostatic effects. nih.govnih.gov For instance, in the dihydroxylation of related bicyclic alkenes, the reaction can unexpectedly occur on the more sterically hindered concave face, a result that can be explained by torsional effects overriding steric hindrance. nih.govnih.gov When applying hydroxylation methods to the norbornane C4-H bond, the accessibility of this bond to the catalytic or reactive species will dictate the stereochemical outcome, potentially favoring an exo or endo approach depending on the substitution pattern on the rest of the scaffold.

Formation of the N-(norbornan-1-yl)carbamate Linkage

The final key transformation is the installation of the tert-butyl carbamate (B1207046) group at the C1 bridgehead position. This requires the formation of a C-N bond at a sterically hindered tertiary carbon, followed by protection. A common and effective method for forming carbamates is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov Therefore, the primary challenge is the synthesis of a 1-aminonorbornane precursor that is also hydroxylated at the C4 position.

The synthesis of the bridgehead amine can be approached via rearrangements that generate an isocyanate intermediate, which can then be trapped. The Curtius rearrangement, for example, converts a carboxylic acid (via an acyl azide) into an isocyanate. wikipedia.orgorganic-chemistry.org A synthetic route could thus involve:

Preparation of a norbornane derivative with a carboxylic acid at C1 and a hydroxyl (or protected hydroxyl) at C4.

Conversion of the carboxylic acid to an acyl azide (B81097).

Thermal or photochemical Curtius rearrangement to form a 1-isocyanato-4-hydroxynorbornane intermediate.

Trapping of the isocyanate with tert-butanol (B103910) to directly form the target tert-butyl carbamate.

Alternatively, if the 1-amino-4-hydroxynorbornane is synthesized first, it can be readily converted to the desired product. The reaction of an amine with di-tert-butyl dicarbonate, often in the presence of a mild base, is a high-yielding and standard procedure for introducing the Boc protecting group. nih.govnih.gov The kinetics and mechanism of carbamate formation from amines and carbon dioxide derivatives have been studied, confirming it as a robust and predictable reaction. researchgate.net

Process Intensification and Scalability Studies for Synthesis

Evaluation of High-Yield and High-Purity Synthetic Routes

A prevalent and effective strategy for synthesizing tert-butyl N-(4-hydroxynorbornan-1-yl)carbamate involves a two-step process. This route begins with the protection of the amino group of a precursor molecule, followed by the reduction of a ketone functionality to the desired hydroxyl group. This method is favored for its reliability and the high purity of the final product.

The synthetic pathway commences with the Boc-protection of 1-aminonorbornan-4-one. This reaction typically employs di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent in the presence of a mild base. The resulting intermediate, tert-butyl N-(4-oxonorbornan-1-yl)carbamate, is then isolated and subsequently reduced.

The second step involves the stereoselective reduction of the ketone group in tert-butyl N-(4-oxonorbornan-1-yl)carbamate. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones and aldehydes, operational simplicity, and high conversion rates. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at ambient temperatures, yielding the target compound with high purity after a straightforward workup.

Detailed research findings for this synthetic approach are summarized in the table below, showcasing a route optimized for high yield and purity.

Interactive Data Table: High-Yield Synthesis of this compound

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Boc Protection | 1-aminonorbornan-4-one, (Boc)₂O, NaHCO₃ | Dioxane/Water | 25 | 12 | 94 | >98 |

| 2 | Ketone Reduction | tert-butyl N-(4-oxonorbornan-1-yl)carbamate, NaBH₄ | Methanol | 25 | 2 | 96 | >99 |

The optimization of this route focuses on factors such as the choice of base and solvent in the protection step and the control of temperature in the reduction step to minimize by-product formation. The high yields and purities reported are indicative of an efficient and well-controlled chemical process.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for fine chemicals is increasingly guided by the twelve principles of Green Chemistry, which aim to reduce the environmental impact of chemical manufacturing. nih.gov The evaluation of the synthesis of this compound through this lens reveals several areas of consideration.

Key Green Chemistry Metrics:

Prevention of Waste: It is preferable to prevent waste than to treat it after it has been created. The high yields of the described synthetic steps contribute positively to this principle by minimizing the generation of waste from side reactions.

Atom Economy: This metric assesses how many atoms from the reactants are incorporated into the final product. The Boc protection step, while efficient, has moderate atom economy as it generates carbon dioxide and tert-butanol as by-products from the di-tert-butyl dicarbonate reagent. The reduction step using sodium borohydride also involves stoichiometric reagents, leading to the formation of borate (B1201080) salts as waste.

Use of Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. In the described synthesis, methanol and dioxane are used. While methanol is a common laboratory solvent, dioxane is recognized as a substance of very high concern. Alternative, greener solvents such as ethanol or 2-methyltetrahydrofuran (B130290) could be explored to improve the environmental profile of the synthesis. A patent for a different carbamate derivative synthesis highlights the use of ethyl acetate (B1210297) as a greener alternative to dichloromethane (B109758), reducing environmental pollution. google.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The reduction step employs a stoichiometric amount of sodium borohydride. A greener alternative could be catalytic hydrogenation, which uses a small amount of a metal catalyst (like palladium or platinum) and hydrogen gas, producing only water as a by-product. This would significantly improve the atom economy and reduce inorganic waste.

The following table provides an analysis of the synthetic route based on selected green chemistry principles.

Interactive Data Table: Green Chemistry Analysis of the Synthetic Route

| Principle | Step 1 (Boc Protection) | Step 2 (Ketone Reduction) | Potential Improvement |

| Atom Economy | Moderate; by-products are CO₂ and t-butanol. | Low; stoichiometric NaBH₄ generates borate waste. | Utilize catalytic hydrogenation for the reduction step. |

| Safer Solvents | Use of Dioxane is a concern. | Methanol is a common but not the greenest solvent. | Replace Dioxane with a greener solvent like 2-MeTHF or ethanol. |

| Catalysis vs. Stoichiometry | Stoichiometric base is used. | Stoichiometric reducing agent (NaBH₄) is used. | Employ a catalytic reduction method. |

| Waste Prevention | High yield minimizes reaction waste. | High yield minimizes reaction waste, but workup generates inorganic salts. | A catalytic process would minimize inorganic waste streams. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

1H and 13C NMR Analysis of Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the number and types of proton and carbon atoms in a molecule. For tert-butyl N-(4-hydroxynorbornan-1-yl)carbamate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the norbornane (B1196662) framework, the hydroxyl group, the NH proton of the carbamate (B1207046), and the nine equivalent protons of the tert-butyl group. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants would provide insights into the connectivity of the protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including those in the bicyclic system, the carbonyl group of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the norbornane skeleton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons, which is vital for connecting different structural fragments, such as the tert-butoxycarbonyl group to the norbornane nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, offering critical insights into the stereochemistry and three-dimensional structure of the molecule.

Variable Temperature NMR for Conformational Dynamics Studies

Variable temperature (VT) NMR studies can provide information on dynamic processes within a molecule, such as conformational changes or restricted bond rotations. For this compound, VT-NMR could potentially be used to study the rotation around the carbamate C-N bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a powerful tool for confirming the molecular formula of a compound.

Hypothetical HRMS Data Table

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a spectrum of fragment ions. The fragmentation pattern is often characteristic of the molecule's structure and can be used to identify specific functional groups and their connectivity. For this compound, characteristic fragmentation would likely involve the loss of the tert-butyl group or cleavage of the norbornane ring.

Conformational Analysis and Stereochemical Investigations

Inherent Strain and Rigidity of the Norbornane (B1196662) Skeleton

The core of tert-butyl N-(4-hydroxynorbornan-1-yl)carbamate is the bicyclo[2.2.1]heptane system, commonly known as norbornane. This structure is characterized by its significant rigidity and inherent strain. fiveable.melibretexts.org Unlike monocyclic systems like cyclohexane (B81311) that can readily interconvert between conformations, the norbornane skeleton is locked into a specific arrangement due to the one-carbon bridge (C7) spanning a cyclohexane ring. libretexts.org This bridging forces the six-membered ring into a strained boat conformation. stackexchange.comslideshare.net

The total strain energy of norbornane is estimated to be approximately 72 kJ/mol. libretexts.org This strain arises from two primary sources:

Angle Strain: The bond angles within the molecule deviate from the ideal tetrahedral angle of 109.5°. For instance, the C1-C7-C4 bridge angle is significantly compressed.

Torsional Strain: The boat conformation of the six-membered ring leads to eclipsing interactions between C-H bonds along the sides of the structure, similar to the unfavorable eclipsed conformations in butane. libretexts.orglibretexts.org

This inherent strain and rigidity are defining features of the norbornane system, making it an excellent scaffold for studying the effects of substitution on a fixed geometry. fiveable.me

Influence of the tert-Butyl Carbamate (B1207046) and Hydroxyl Substituents on Conformation

The placement of a tert-butyl carbamate group at the bridgehead C1 position and a hydroxyl group at the C4 position introduces significant steric and electronic factors that influence the molecule's preferred conformation.

The tert-butyl group, part of the carbamate substituent at the C1 bridgehead, is exceptionally bulky and exerts considerable steric influence on the molecule's conformation. researchgate.netwikipedia.org Steric hindrance arises from the spatial arrangement of atoms, where repulsive forces occur when non-bonded atoms are forced into close proximity, leading to an increase in the molecule's energy. wikipedia.org

Table 1: Comparison of Steric Strain in Cyclohexane Substituents This table provides context for the steric bulk of substituents, with higher A-values indicating greater preference for the equatorial position to avoid steric strain.

| Substituent | A-Value (kJ/mol) |

|---|---|

| -H | 0.0 |

| -OH | 4.3 |

| -CH3 | 7.3 |

| -C(CH3)3 (tert-Butyl) | >20 |

The presence of a hydroxyl group (-OH) as a hydrogen bond donor and the carbonyl oxygen (C=O) and nitrogen atom of the carbamate group as potential hydrogen bond acceptors allows for the possibility of intramolecular hydrogen bonding. This non-covalent interaction can significantly stabilize a specific conformation by forming a cyclic arrangement. nih.gov

An intramolecular hydrogen bond between the C4-hydroxyl group and the C1-carbamate group could lock the relative orientation of these substituents. The formation of a stable five- or six-membered ring through hydrogen bonding is particularly favorable. stackexchange.com The geometry of the rigid norbornane skeleton would dictate the feasibility and strength of such an interaction. If the distance and angle between the hydroxyl hydrogen and the carbamate's oxygen or nitrogen are favorable, the resulting hydrogen bond would act as a conformational lock, reducing the number of accessible conformations and stabilizing one particular arrangement over others. nih.govresearchgate.net The strength of this bond would depend on the precise geometry imposed by the bicyclic frame.

Experimental Methods for Conformational Studies

The study of molecular conformations and their dynamics relies on a variety of experimental techniques. Spectroscopic methods are particularly powerful, with Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone of conformational analysis in solution.

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of conformational exchange processes that are rapid on the human timescale but slow on the NMR timescale. unibas.it When a molecule is interconverting between two or more conformations, the appearance of its NMR spectrum is highly dependent on the rate of this exchange and the temperature.

At very low temperatures, the exchange is slow, and separate signals can be observed for each distinct conformer. As the temperature is raised, the rate of exchange increases. This causes the individual signals to broaden and move closer together. At a specific temperature, known as the coalescence temperature (Tc) , the two signals merge into a single, broad peak. As the temperature is increased further, the exchange becomes very rapid, and a single, sharp, time-averaged signal is observed.

By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the rate constant (k) for the conformational exchange at different temperatures. From this data, the free energy of activation (ΔG‡) for the process can be determined using the Eyring equation. This activation barrier provides a quantitative measure of the energy required for the molecule to transition from one conformation to another. core.ac.uk For this compound, DNMR could be used to study restricted rotation around the C1-N bond, which may be influenced by the bulky tert-butyl group and potential intramolecular hydrogen bonding.

Table 2: Relationship Between Exchange Rate and NMR Spectrum Appearance

| Condition | Exchange Rate (k) | NMR Spectrum |

|---|---|---|

| Low Temperature | Slow (k << Δν) | Separate, sharp signals for each conformer |

| Coalescence Temperature (Tc) | Intermediate (k ≈ Δν) | One broad, merged signal |

| High Temperature | Fast (k >> Δν) | One sharp, averaged signal |

Circular Dichroism (CD) for Chiral Conformers

No published studies were identified that have utilized Circular Dichroism to investigate the chiral conformers of this compound. CD spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules, but its application to this specific compound has not been reported in the reviewed literature.

Computational Chemistry Approaches to Conformational Landscape

Detailed computational studies to elucidate the conformational landscape of this compound are not available in the current body of scientific work. This includes a lack of specific data for the following sub-topics:

Molecular Mechanics (MM) and Density Functional Theory (DFT) for Energy Minimization

There are no specific MM or DFT studies focused on the energy minimization of the conformers of this compound. Such studies would be crucial for identifying the most stable three-dimensional structures of the molecule.

Ab Initio and Semi-Empirical Calculations for Conformational Equilibria

Similarly, the literature search did not yield any Ab Initio or semi-empirical calculations that have been performed to determine the conformational equilibria of this compound. These methods are essential for understanding the relative populations of different conformers at equilibrium.

Reactivity and Chemical Transformations of Tert Butyl N 4 Hydroxynorbornan 1 Yl Carbamate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group on the norbornane (B1196662) skeleton is a versatile functional handle that can participate in a variety of chemical reactions, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of tert-butyl N-(4-hydroxynorbornan-1-yl)carbamate can be readily converted into esters and ethers through standard synthetic methodologies. These reactions are fundamental for modifying the properties of the molecule or for introducing functionalities required in subsequent synthetic steps.

Esterification: This transformation is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. The use of a coupling agent or a base is often necessary to facilitate the reaction. Benzotriazole esters, formed in situ from carboxylic acids, have been shown to be effective intermediates for the esterification of sterically hindered alcohols like tert-butyl alcohol, a principle applicable here. researchgate.net

| Reagent | Catalyst/Base | Product Type |

| Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Ester |

| Carboxylic Anhydride ((RCO)₂O) | DMAP (4-Dimethylaminopyridine) | Ester |

| Carboxylic Acid (R-COOH) | DCC/DMAP or EDC/HOBt | Ester |

Etherification: The formation of an ether linkage can be accomplished through methods such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. The catalytic etherification of alcohols like glycerol (B35011) with tert-butyl alcohol highlights the use of acid catalysts for forming tert-butyl ethers. researchgate.netresearchgate.net

| Reagent | Base/Catalyst | Product Type |

| Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Ether |

| tert-Butyl Alcohol | Acid Catalyst (e.g., Amberlyst 15) | tert-Butyl Ether |

Oxidation Reactions

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, tert-butyl N-(4-oxonorbornan-1-yl)carbamate. The tert-butoxycarbonyl (Boc) protecting group is generally stable under various oxidative conditions, allowing for selective transformation of the hydroxyl group. researchgate.net A variety of oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction scale.

| Oxidizing Agent | Common Name/System | Notes |

| CrO₃/Pyridine/HCl | Pyridinium chlorochromate (PCC) | Mild oxidant for converting secondary alcohols to ketones. |

| (COCl)₂/DMSO, Et₃N | Swern Oxidation | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane | Dess-Martin Oxidation | Mild, high-yielding, and operationally simple. |

| NaOCl/TEMPO | TEMPO-catalyzed oxidation | Uses bleach as the terminal oxidant; environmentally benign. |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Nucleophilic substitution at the C4 position of the norbornane ring is challenging due to the steric hindrance and rigid structure of the bicyclic system. Direct S_N2 displacement of the hydroxyl group (or a derivative like a tosylate or mesylate) is sterically hindered. Reactions proceeding through an S_N1 mechanism are possible but may be complicated by carbocation rearrangements, a common feature in norbornane chemistry. To achieve substitution, the hydroxyl group must first be converted into a good leaving group, such as a sulfonate ester (tosylate, mesylate) or a halide.

Reactions Involving the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, mild acidic conditions. rsc.org

Selective Deprotection of the Boc Group to Yield Free Amine

The most common and synthetically important reaction of the carbamate moiety is its cleavage to unmask the primary amine. The Boc group is designed to be labile to acid. wikipedia.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which typically forms isobutene gas. The resulting unstable carbamic acid rapidly decarboxylates to afford the free amine and carbon dioxide. masterorganicchemistry.commasterorganicchemistry.com This deprotection can be achieved with high selectivity in the presence of other acid-sensitive groups if the conditions are carefully chosen. acsgcipr.org

A variety of acidic reagents can be used for this transformation, with the choice often dictated by the presence of other functional groups in the molecule and the desired workup procedure. nih.gov

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room temperature, 1-2 hours. wikipedia.org |

| Hydrochloric Acid (HCl) | Methanol (B129727), Ethyl Acetate (B1210297), or Dioxane | Room temperature. wikipedia.org |

| Oxalyl Chloride | Methanol | Mild conditions, room temperature. uky.edu |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile or DCM | For substrates sensitive to strong protic acids. wikipedia.org |

Reactivity of the Carbamate Nitrogen

The nitrogen atom of a carbamate is generally considered non-nucleophilic because its lone pair of electrons is delocalized into the adjacent carbonyl group. masterorganicchemistry.com However, under specific conditions, it can undergo further reactions, such as urea (B33335) formation.

Urea Formation: While direct alkylation or acylation on the carbamate nitrogen is difficult, N-Boc protected amines can be converted into N-substituted ureas. One approach involves the reaction of the carbamate with various amines in the presence of a catalyst, such as lanthanum triflate. organic-chemistry.org Another strategy involves the in-situ generation of an isocyanate from the corresponding carboxylic acid via a Curtius rearrangement, which is then trapped by an amine to form a urea. organic-chemistry.org In some cases, hindered ureas can be formed, which may exhibit dynamic properties. rsc.org The synthesis of urea derivatives from phenyl carbamates and amines in DMSO provides a mild and neutral pathway, avoiding harsh reagents. google.com

| Reaction Type | Reagents | Product |

| Carbamate Aminolysis | Primary or Secondary Amine, Lanthanum Triflate | N,N'-Disubstituted Urea |

| From Carboxylic Acid | (1) (COCl)₂, NaN₃; (2) R₂NH | N,N'-Disubstituted Urea |

| Phenyl Carbamate Displacement | Primary or Secondary Amine, DMSO | N,N'-Disubstituted Urea google.com |

Transformations of the Norbornane Skeleton

The strained bicyclo[2.2.1]heptane system of this compound is susceptible to a variety of skeletal transformations. These reactions are often initiated by the generation of a carbocation, which can then undergo rearrangement to a more stable structure.

Rearrangement Reactions Induced by Chemical Conditions

Under acidic conditions, the hydroxyl group of this compound can be protonated, leading to the formation of a carbocation at the C4 position upon loss of water. This carbocation can then trigger a cascade of skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. This class of 1,2-rearrangement is characteristic of carbocations in bicyclic systems and aims to relieve ring strain or form a more stable carbocationic intermediate.

The Wagner-Meerwein rearrangement in this context could involve the migration of an alkyl or aryl group from an adjacent carbon to the carbocationic center. For instance, a shift of the C1-C2 bond to the C4 position would result in a new carbocation at C2, effectively rearranging the norbornane skeleton. The presence of the electron-withdrawing N-Boc group at the bridgehead C1 position can influence the migratory aptitude of the adjacent bonds.

While specific documented examples for this compound are not prevalent in readily available literature, the general principles of norbornane chemistry suggest that such rearrangements are highly plausible. The ultimate product distribution would be dependent on the specific acid catalyst, solvent, and temperature, which govern the lifetime and subsequent reaction pathways of the carbocationic intermediates.

A hypothetical rearrangement pathway initiated by acid catalysis is depicted below:

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group | Oxonium ion |

| 2 | Loss of water | Carbocation at C4 |

| 3 | Wagner-Meerwein rearrangement (e.g., C1-C2 bond migration) | Rearranged carbocation |

| 4 | Deprotonation or nucleophilic attack | Rearranged alkene or substituted product |

It is important to note that neighboring group participation by the carbamate functionality could also play a role, potentially influencing the stereochemical outcome of any substitution reactions that might compete with rearrangement.

Functionalization at Other Positions of the Norbornane Ring

Beyond skeletal rearrangements, the norbornane ring of this compound can be functionalized at positions other than C1 and C4. This can be achieved through various strategies, including remote C-H functionalization.

Remote C-H functionalization methods, often involving radical-mediated processes, can introduce new functional groups at sterically accessible C-H bonds. For instance, directed C-H activation, where the existing functional groups guide a catalyst to a specific C-H bond, could be a viable strategy. The hydroxyl or carbamate group could potentially direct a transition metal catalyst to functionalize one of the methylene (B1212753) bridges of the norbornane skeleton.

Another approach involves the generation of a radical at a specific position, which can then undergo intramolecular hydrogen atom transfer (HAT) to a remote C-H bond, followed by functionalization at that new site.

While detailed experimental data for the direct functionalization of this compound is limited, related studies on other N-Boc protected cyclic amines demonstrate the feasibility of such transformations. For example, lithiation of N-Boc protected cyclic amines followed by reaction with an electrophile is a common method for C-H functionalization adjacent to the nitrogen atom. Although the bridgehead position in the norbornane system is less amenable to this specific approach, it highlights the broader potential for functionalizing N-Boc protected amines.

The following table summarizes potential strategies for the functionalization of the norbornane ring in the target molecule:

| Strategy | Description | Potential Functionalization Site(s) |

| Directed C-H Activation | Use of a directing group (e.g., hydroxyl or carbamate) to guide a catalyst to a specific C-H bond. | Methylene bridges (e.g., C2, C3, C5, C6) |

| Radical-mediated C-H Functionalization | Generation of a radical that can abstract a hydrogen atom from a remote C-H bond, followed by trapping with a functional group. | Methylene bridges |

| Photochemical Methods | Use of light to initiate C-H functionalization reactions. | Various positions depending on the specific reaction |

Further research is required to explore the full scope of these transformations on this compound and to elucidate the specific conditions required to achieve selective functionalization of its unique bicyclic structure.

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Scaffold for the Construction of Complex Norbornane-Based Architectures

The inherent rigidity of the norbornane (B1196662) skeleton provides a predictable and controllable template for further synthetic elaboration. This structural feature is crucial for establishing stereochemical relationships over significant distances within a molecule.

Precursor for Highly Functionalized Norbornane Derivatives

The hydroxyl and protected amino groups on the norbornane core serve as convenient handles for introducing a wide array of functional groups. The hydroxyl moiety can be readily oxidized to a ketone, which can then undergo a host of carbonyl chemistries, such as Wittig reactions, Grignard additions, or reductive aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. Alternatively, the hydroxyl group can be converted into a leaving group, facilitating nucleophilic substitution reactions.

Simultaneously, the Boc-protected amine at the bridgehead position offers a stable, yet easily deprotected, nitrogen source. Upon removal of the Boc group under acidic conditions, the resulting primary amine can be acylated, alkylated, or used in cyclization reactions to form more elaborate heterocyclic systems fused to the norbornane framework. This strategic positioning of functional groups allows for the systematic build-up of molecular complexity.

Utility in Stereoselective Synthesis of Bridged Systems

The conformational rigidity of the norbornane scaffold plays a pivotal role in directing the stereochemical outcome of reactions. Reagents often approach the bicyclic system from the less sterically hindered exo face, leading to high levels of diastereoselectivity. This predictable facial bias is a powerful tool in asymmetric synthesis. For instance, the reduction of a ketone derived from the oxidation of the hydroxyl group in tert-butyl N-(4-hydroxynorbornan-1-yl)carbamate can proceed with high stereoselectivity, controlled by the steric environment of the bridged system. This principle allows for the precise installation of new stereocenters, which is a critical aspect in the synthesis of chiral molecules.

Integration into Natural Product Synthesis

The structural motifs found in norbornane derivatives are present in a number of biologically active natural products. The ability to construct these frameworks with high stereochemical control makes compounds like this compound attractive starting points for total synthesis campaigns.

Chiral Auxiliary or Stereochemical Control Element

While not a classical chiral auxiliary that is later removed, the inherent chirality and conformational constraints of the norbornane skeleton within the molecule can act as a stereochemical control element. rsc.org By being an integral part of the synthetic target's core structure, it dictates the spatial orientation of appended functionalities and influences the stereochemical course of subsequent bond-forming reactions. This "substrate control" is a key strategy in asymmetric synthesis, where the existing stereocenters of a molecule direct the formation of new ones.

Role in Building Pharmacologically Relevant Scaffolds (excluding clinical data)

The norbornane framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets. Amino alcohol derivatives, in general, are known to be important components of many therapeutic agents. researchgate.net The 1,4-amino alcohol relationship within this compound provides a valuable starting point for the synthesis of molecules with potential pharmacological activity. For example, related carbamate-protected amino compounds have been used as intermediates in the synthesis of urokinase inhibitors, which are targets in cancer therapy. nih.gov The rigid norbornane core can serve as a non-peptidic scaffold to mimic the secondary structure of peptides, a common strategy in drug design.

Development of Novel Materials and Linkers

The unique structural and chemical properties of norbornane derivatives also lend themselves to applications in materials science and as specialized chemical linkers.

The hydroxyl and amino functionalities of this compound, after appropriate modification, can be used to incorporate this rigid bicyclic unit into larger molecular assemblies. For instance, the hydroxyl group could be esterified with a polymerizable moiety, or the deprotected amine could be reacted to form part of a polyamide chain. The rigidity of the norbornane unit can impart desirable properties to polymers, such as increased thermal stability and mechanical strength.

Furthermore, the bifunctional nature of this compound makes it an attractive candidate for the development of bespoke linkers. In fields like drug-conjugate chemistry or surface functionalization, linkers are used to connect different molecular entities. The ability to orthogonally functionalize the hydroxyl and amino groups would allow for the controlled attachment of two different molecules, with the norbornane core acting as a rigid spacer, ensuring a defined distance and orientation between the conjugated species.

Polymeric and Supramolecular Chemistry Applications

The unique, sterically constrained structure of norbornane-based molecules makes them attractive components in the design of polymers and supramolecular assemblies. While direct applications of this compound are not extensively documented in this context, the functional groups present are highly relevant for creating more complex derivatives.

For instance, the norbornene moiety, a close structural relative, has been identified as a novel hydrophobic tag for inducing targeted protein degradation, a strategy related to Proteolysis Targeting Chimeras (PROTACs). worktribe.com In this approach, a molecule is designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation. PROTACs consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. nih.gov The linker is a critical component, and its composition and rigidity can significantly impact the efficacy of the PROTAC. nih.gov

Researchers have discovered that linking a norbornene-based hydrophobic tag to an inhibitor of anaplastic lymphoma kinase (ALK) can induce the degradation of the ALK fusion protein. worktribe.com The resulting degrader, Hyt-9, which incorporates a norbornene tag, effectively reduced ALK levels and inhibited tumor growth in vivo. worktribe.com This suggests that the rigid norbornane skeleton, such as that in this compound, could serve as a foundation for developing novel, rigid linkers for PROTACs and other advanced degraders. The most common motifs in PROTAC linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains. nih.gov The introduction of a rigid scaffold like norbornane could offer better control over the spatial arrangement of the two ends of the PROTAC, potentially leading to improved ternary complex formation and degradation efficiency.

Reagents in Click Chemistry or Bioconjugation

The functional handles on this compound, the hydroxyl and the protected amine, are ideal starting points for introducing functionalities required for "click chemistry" and bioconjugation. Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them perfect for connecting different molecular fragments. wikipedia.org

The hydroxyl group can be readily converted into an azide (B81097) or an alkyne. These two groups are the key players in the most common click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.govstrath.ac.uk This strategy is widely used to synthesize PROTACs in a convergent manner, where the target-binding molecule and the E3-ligase-binding molecule are synthesized separately with complementary azide and alkyne functionalities and then joined together in a final step. nih.gov

Similarly, the strained double bond in norbornene derivatives can participate in strain-promoted azide-alkene cycloadditions, a type of copper-free click reaction. nih.gov This reaction is particularly useful in biological systems where copper catalysts can be toxic. wikipedia.org The reaction between an azide and the strained double bond of a norbornene ring proceeds to form a triazoline linkage. nih.gov This reactivity makes norbornene-functionalized molecules valuable for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. acs.orgnih.gov For example, a fluorophore has been attached to a norbornene and reacted with a tetrazine in living systems, demonstrating the utility of this chemistry in a biological context. wikipedia.org

Given these precedents, this compound can be envisioned as a precursor to bioconjugation reagents. The hydroxyl group could be modified to bear an azide or an alkyne, while the Boc-protected amine could be deprotected and coupled to a fluorescent dye, a drug molecule, or another biomolecule.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| tert-butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | 189.25 | Hydroxyl, Boc-protected amine |

| Norbornene | C7H10 | 94.15 | Strained C=C double bond |

| tert-Butyl carbamate (B1207046) | C5H11NO2 | 117.15 | Boc-protected amine |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for understanding the intrinsic properties of tert-butyl N-(4-hydroxynorbornan-1-yl)carbamate at the atomic level.

Electronic Structure and Bonding Analysis

Analysis of the electronic structure of this compound reveals the distribution of electrons within the molecule and the nature of its chemical bonds. The rigid bicyclic norbornane (B1196662) framework, substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine, creates a unique electronic environment.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The energy and spatial distribution of these frontier orbitals provide indications of the molecule's reactivity, with the HOMO region suggesting sites susceptible to electrophilic attack and the LUMO region indicating sites prone to nucleophilic attack. The presence of lone pairs on the oxygen and nitrogen atoms significantly influences the HOMO's location and energy.

Natural Bond Orbital (NBO) analysis can further dissect the bonding within the molecule, quantifying the hybridization of atomic orbitals and the strength of donor-acceptor interactions between occupied and unoccupied orbitals. These interactions are key to understanding the molecule's stability and the influence of the substituents on the norbornane scaffold.

Reaction Mechanism Studies of Transformations

Theoretical studies on the reaction mechanisms of transformations involving this compound allow for the exploration of potential reaction pathways and the identification of transition states. For instance, the hydrolysis of the carbamate (B1207046) group or the oxidation of the hydroxyl group can be modeled to understand the energetic barriers and the geometries of the intermediates and transition states.

By mapping the potential energy surface of a reaction, computational chemistry can provide a detailed, step-by-step description of bond-breaking and bond-forming processes. This information is invaluable for optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of chemical transformations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters for this compound, which are essential for its characterization.

Predicted NMR Chemical Shifts: The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei provides a powerful means of structure verification. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) method, it is possible to obtain predicted chemical shifts that correlate well with experimental data.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (norbornane bridgehead, C1) | 55-65 | - |

| C (norbornane bridgehead, C4) | 70-80 | - |

| C (norbornane CH₂) | 30-45 | 1.2-2.0 |

| C (norbornane CH) | 40-50 | 1.5-2.5 |

| C (Boc, quaternary) | 78-82 | - |

| C (Boc, methyl) | 27-30 | 1.4-1.6 |

| C (Boc, carbonyl) | 154-158 | - |

| H (on C4-OH) | - | 2.0-4.0 |

| H (on N) | - | 4.5-5.5 |

Predicted IR Frequencies: The simulation of the infrared (IR) spectrum allows for the identification of characteristic vibrational modes. These calculations can predict the frequencies and intensities of stretching and bending vibrations for key functional groups.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 | Stretching |

| N-H | 3300-3500 | Stretching |

| C-H (sp³) | 2850-3000 | Stretching |

| C=O (carbamate) | 1680-1720 | Stretching |

| C-O | 1000-1300 | Stretching |

| C-N | 1000-1250 | Stretching |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its interactions with the surrounding environment.

Conformational Sampling and Free Energy Landscapes

Due to the rigid norbornane core, the conformational flexibility of this compound is primarily associated with the rotation of the tert-butoxycarbonyl and hydroxyl groups. MD simulations can systematically explore the accessible conformations of the molecule.

By employing enhanced sampling techniques, it is possible to construct a free energy landscape, which maps the relative energies of different conformations. This landscape can reveal the most stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's conformational preferences.

Solvent Effects on Structure and Reactivity

The presence of a solvent can significantly influence the structure and reactivity of a molecule. MD simulations using explicit solvent models can provide a realistic description of these effects for this compound.

Simulations can reveal the specific interactions, such as hydrogen bonding, between the solute and solvent molecules. The arrangement of solvent molecules around the hydroxyl and carbamate groups can impact the molecule's conformational equilibrium and its reactivity in solution. By analyzing the radial distribution functions and the dynamics of the solvent molecules, a detailed understanding of the solvation shell and its influence can be obtained.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for producing functionalized norbornane (B1196662) derivatives often rely on established but potentially inefficient or environmentally taxing methods. Future research could focus on developing more streamlined and sustainable pathways to tert-butyl N-(4-hydroxynorbornan-1-yl)carbamate.

Key Research Objectives:

Catalytic Hydrogenation: Investigation into advanced catalytic systems for the hydrogenation of corresponding norbornene precursors could lead to higher yields and selectivity under milder conditions. The use of earth-abundant metal catalysts would enhance the sustainability of this process.

One-Pot Syntheses: Designing a one-pot or tandem reaction sequence starting from readily available materials like dicyclopentadiene (B1670491) could significantly improve process efficiency by reducing the number of isolation and purification steps. researchgate.net

Flow Chemistry: The application of continuous flow technology could offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety for key transformations in the synthesis.

| Synthetic Strategy | Potential Advantages |

| Advanced Catalytic Hydrogenation | Higher yields, improved selectivity, use of sustainable catalysts. |

| One-Pot Syntheses | Increased efficiency, reduced waste, lower operational costs. |

| Continuous Flow Chemistry | Precise reaction control, shorter reaction times, enhanced safety. |

Exploration of Novel Reactivity and Transformation Pathways

The functional groups present in this compound—the hydroxyl group and the Boc-protected amine—offer opportunities for a wide range of chemical transformations.

Potential Areas of Exploration:

Oxidation of the Hydroxyl Group: The secondary alcohol could be oxidized to the corresponding ketone, norcamphor, which is a versatile intermediate in its own right. wikipedia.org This would open up avenues for subsequent nucleophilic additions to the carbonyl group.

Derivatization of the Hydroxyl Group: Conversion of the hydroxyl group into other functionalities such as ethers, esters, or halides would provide a library of new derivatives with altered physical and chemical properties.

Reactivity of the Boc-Protected Amine: While the tert-butoxycarbonyl (Boc) group is a common protecting group for amines, its reactivity can be exploited under specific conditions. researchgate.net Research into selective deprotection or direct transformation of the Boc-carbamate into other nitrogen-containing functional groups without full deprotection could yield novel compounds. organic-chemistry.orgnih.gov

Investigation of Stereochemical Consequences in Derivative Synthesis

The rigid, bicyclic structure of the norbornane core imparts significant steric hindrance and conformational rigidity, which can be exploited to control the stereochemistry of subsequent reactions. libretexts.org The endo and exo faces of the molecule are stereochemically non-equivalent, influencing the approach of reagents. libretexts.org

Future Research Focus:

Diastereoselective Reactions: Reactions at or near the chiral centers of derivatives of this compound are expected to proceed with high diastereoselectivity. tandfonline.comresearchgate.net For instance, the reduction of a ketone derivative would likely favor the formation of one diastereomeric alcohol over the other.

Asymmetric Catalysis: The use of chiral catalysts in reactions involving derivatives of this compound could enable the synthesis of enantiomerically pure products, which is of significant interest in various fields of chemistry. magtech.com.cn

NMR and X-ray Crystallography Studies: Detailed spectroscopic and crystallographic analysis of new derivatives will be crucial for elucidating their precise three-dimensional structures and understanding the stereochemical outcomes of the reactions. tandfonline.comresearchgate.net

Design and Synthesis of Advanced Norbornane-Containing Architectures for Diverse Applications (excluding therapeutic or clinical)

The unique properties of the norbornane skeleton, such as high thermal stability and transparency, make it an attractive component for advanced materials. researchgate.net

Potential Non-Therapeutic Applications:

Polymer Chemistry: The hydroxyl group of this compound could be functionalized with a polymerizable group, allowing for its incorporation as a monomer in ring-opening metathesis polymerization (ROMP) or other polymerization techniques to create polymers with tailored properties. researchgate.net

Materials Science: Norbornane derivatives have been explored for applications in optical materials and ion exchange membranes. magtech.com.cnresearchgate.net This compound could serve as a precursor for the development of novel materials with specific optical or transport properties.

Supramolecular Chemistry: The rigid scaffold can be used to design host molecules for molecular recognition or as building blocks for self-assembled supramolecular structures.

| Application Area | Potential Role of the Compound |

| Polymer Chemistry | Monomer for specialty polymers. |

| Materials Science | Precursor for optical and membrane materials. |

| Supramolecular Chemistry | Building block for host-guest systems. |

In-depth Computational Studies to Rationalize Experimental Observations and Predict New Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. researchgate.net

Future Computational Research:

Conformational Analysis: Detailed computational studies can elucidate the preferred conformations of this compound and its derivatives, providing insights into their reactivity.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and rationalize observed stereochemical outcomes.

Prediction of Properties: Computational models can be used to predict the physical and chemical properties of new, yet-to-be-synthesized derivatives, guiding experimental efforts toward compounds with desired characteristics. Such studies have been applied to understand the stability and binding affinity of other carbamates. nih.govmdpi.com

Q & A

Q. How can researchers optimize the synthesis of tert-butyl N-(4-hydroxynorbornan-1-yl)carbamate?

Methodological Answer: Optimization involves selecting reaction conditions (temperature, solvent, catalyst) and monitoring intermediates. For carbamate derivatives, a common approach is reacting tert-butyl carbamate with a hydroxyl-bearing norbornane derivative under basic conditions. Evidence from analogous compounds (e.g., tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate) suggests using triethylamine as a base in dichloromethane or THF at 0–25°C . Key parameters include:

- Reagent Ratios: Maintain a 1:1.2 molar ratio of hydroxyl precursor to tert-butyl carbamate to avoid side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm regioselectivity and stereochemistry. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm () and 28–30 ppm () .

- X-ray Crystallography: Resolve norbornane ring conformation and carbamate orientation using SHELX (for refinement) and ORTEP-3 (for visualization) .

- Mass Spectrometry (HRMS): Confirm molecular weight (±5 ppm accuracy) via ESI-TOF, critical for verifying synthetic success .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state XRD data). Strategies include:

- Variable-Temperature NMR: Probe conformational flexibility (e.g., norbornane ring puckering) by analyzing signal splitting at –40°C to 80°C .

- DFT Calculations: Compare experimental XRD bond angles/distances with computational models (e.g., Gaussian 16) to identify discrepancies caused by crystal packing .

- Multi-Technique Validation: Overlay XRD-derived structures with NOESY NMR data to validate spatial arrangements .

Q. What mechanistic insights explain the stability of the carbamate group under acidic conditions?

Methodological Answer: The tert-butyl group acts as a steric shield, preventing nucleophilic attack on the carbamate carbonyl. Studies on analogs (e.g., tert-butyl N-(4-cyanoindenyl)carbamate) show that electron-withdrawing substituents on the norbornane ring enhance stability via resonance effects . Experimental validation:

Q. How can researchers evaluate the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- Kinetic Studies: Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants () against target enzymes like hydrolases. For example, carbamates often act as transition-state analogs .

- Docking Simulations: Perform AutoDock Vina modeling to predict binding modes to active sites, guided by XRD-derived conformers .

- Selectivity Screening: Test against off-target enzymes (e.g., cytochrome P450 isoforms) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.